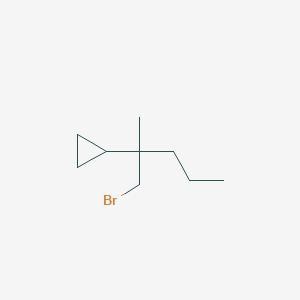
(1-Bromo-2-methylpentan-2-YL)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-2-methylpentan-2-YL)cyclopropane is an organic compound with the molecular formula C9H17Br It features a cyclopropane ring substituted with a bromo group and a methylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpentan-2-YL)cyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N). This reaction yields the desired product in excellent yields within a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-2-methylpentan-2-YL)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, alcohols, or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Cyclopropyl amines, ethers, or thioethers.
Reduction: Cyclopropyl alkanes.
Oxidation: Cyclopropyl ketones or aldehydes.
Aplicaciones Científicas De Investigación
(1-Bromo-2-methylpentan-2-YL)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The cyclopropane ring is a common motif in drug design due to its rigidity and ability to fit into enzyme active sites.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Bromo-2-methylpentan-2-YL)cyclopropane in chemical reactions involves the formation of reactive intermediates, such as carbocations, carbanions, or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl Methyl Bromide: Similar structure but with a methyl group instead of a methylpentyl group.
Cyclopropyl Ethyl Bromide: Similar structure but with an ethyl group instead of a methylpentyl group.
Uniqueness
(1-Bromo-2-methylpentan-2-YL)cyclopropane is unique due to the presence of the bulky methylpentyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying steric effects in organic reactions.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
(1-bromo-2-methylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-6-9(2,7-10)8-4-5-8/h8H,3-7H2,1-2H3 |
Clave InChI |
RKDOZSIFONSWID-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CBr)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


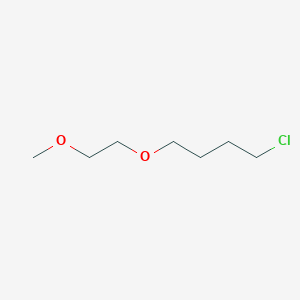
![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)
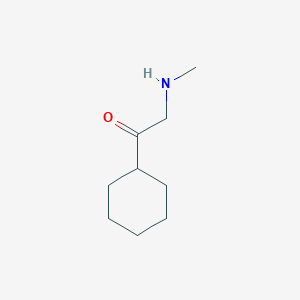

![3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol](/img/structure/B13192788.png)
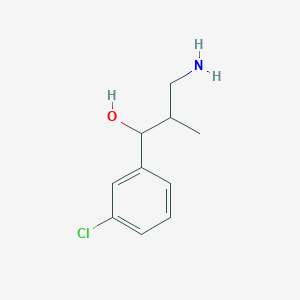

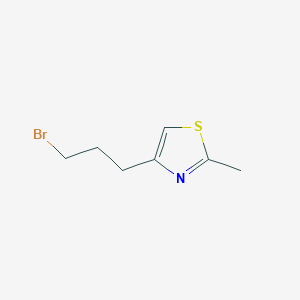
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
![1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
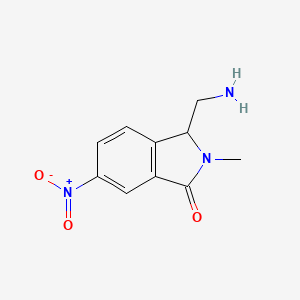
methanol](/img/structure/B13192809.png)
![2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13192822.png)

